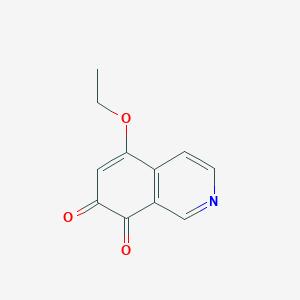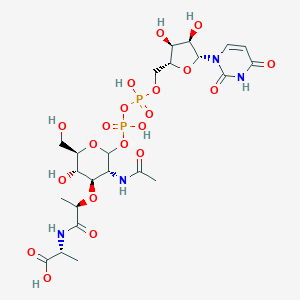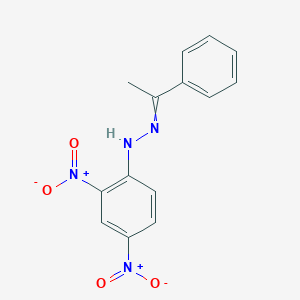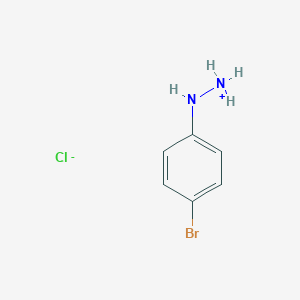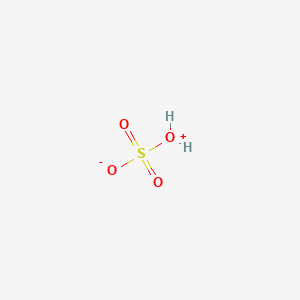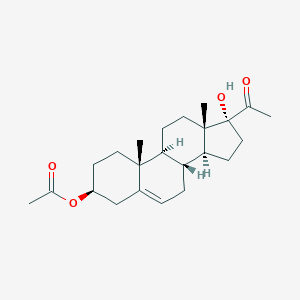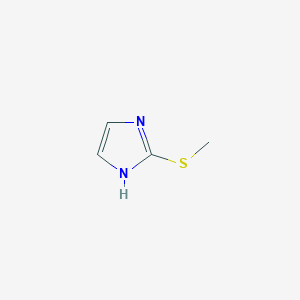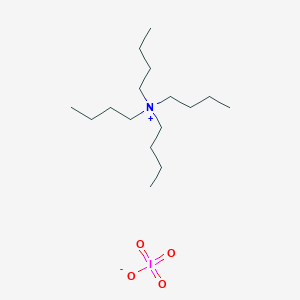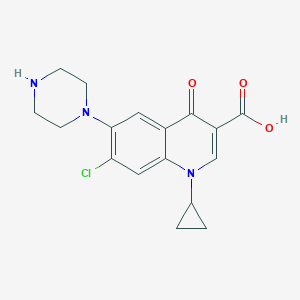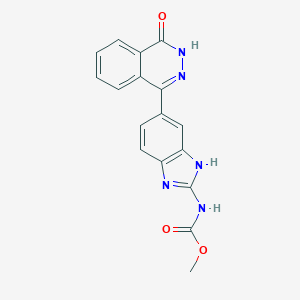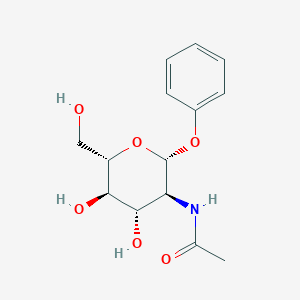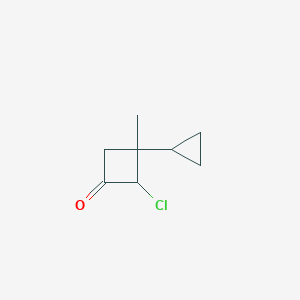
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one is a cyclic ketone with the chemical formula C9H13ClO. It is commonly referred to as "CCMC" and is a synthetic compound that has been used in scientific research for various purposes.
Wirkmechanismus
CCMC is thought to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in the conversion of pyruvate to lactate. This inhibition leads to the accumulation of pyruvate, which can then be used for energy production. CCMC has also been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism.
Biochemische Und Physiologische Effekte
CCMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of ATP in cells, which is an important molecule for energy production. CCMC has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CCMC in lab experiments is that it is a relatively simple compound to synthesize. It is also a stable compound that can be stored for long periods of time. However, one limitation of using CCMC is that it can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on CCMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CCMC in vivo. Another area of interest is its use as a ligand in catalysis reactions. Further studies are needed to optimize the conditions for these reactions and to explore their potential applications. Finally, CCMC could be used as a starting material for the synthesis of other compounds with potential biological activity.
Synthesemethoden
The synthesis of CCMC involves the reaction of cyclopropylmethylmagnesium bromide with 2-chloro-3-methylcyclobutanone. The reaction takes place at low temperature and yields a white solid, which is then purified through recrystallization. The purity of the compound is determined through nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CCMC has been used in scientific research for various purposes, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in catalysis reactions, as well as a reagent in organic synthesis. CCMC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
139537-52-3 |
|---|---|
Produktname |
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
2-chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(5-2-3-5)4-6(10)7(8)9/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
VLNBOKYABZLPAT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
Kanonische SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
Synonyme |
Cyclobutanone, 2-chloro-3-cyclopropyl-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



